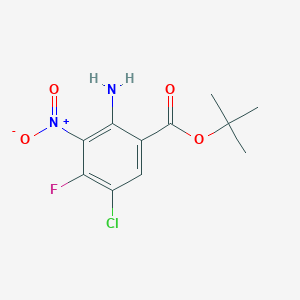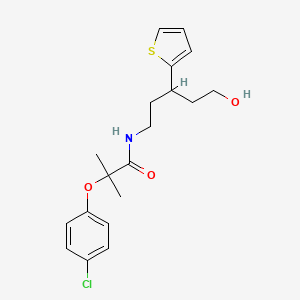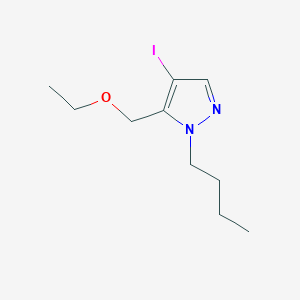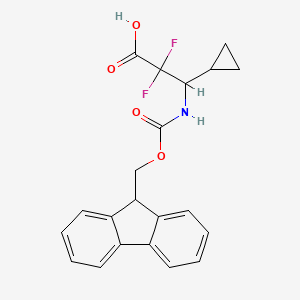![molecular formula C11H21NO3S B2502717 1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide CAS No. 2287301-00-0](/img/structure/B2502717.png)
1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide is a chemical compound with the CAS Number: 2287301-00-0 . It has a molecular weight of 247.36 . The IUPAC name for this compound is (1-oxaspiro[4.6]undecan-2-yl)methanesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO3S/c12-16(13,14)9-10-5-8-11(15-10)6-3-1-2-4-7-11/h10H,1-9H2,(H2,12,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
- Synthetic Methods : Various strategies have been developed for the synthesis of spiroaminals like 1-oxa-7-azaspiro[5.5]undecane, 1-oxa-6-azaspiro[4.5]decane, and related compounds. These methodologies are crucial in the synthesis of structurally complex and biologically active molecules (Sinibaldi & Canet, 2008).
- Oxaspiro Skeleton Formation : The Nicholas reaction has been employed to create 1-oxaspiro skeletons, demonstrating the synthetic versatility and potential of these compounds in various chemical transformations (Mukai, Yamashita, Sassa, & Hanaoka, 2002).
Biological Activities and Therapeutic Potentials
1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide and its derivatives have shown promise in several therapeutic areas, highlighting their potential as scaffolds in drug discovery.
- Kidney Disease Treatment : Certain derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent inhibitors of soluble epoxide hydrolase, a target for chronic kidney disease treatment. These compounds have shown efficacy in reducing serum creatinine levels in rat models, indicating their potential as orally active drug candidates for kidney disease treatment (Kato et al., 2014).
Chemical Reactivity and Structural Studies
The structural complexity of this compound derivatives makes them interesting subjects for chemical reactivity and structural analysis studies.
- Spirocyclic Derivatives : Exploration of spirocyclic derivatives of compounds like ciprofloxacin has revealed a spectrum of antibacterial activity, with certain derivatives showing distinct potency against specific bacterial strains. This highlights the structural versatility and potential pharmacological applications of spirocyclic derivatives (Lukin et al., 2022).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-oxaspiro[4.6]undecan-2-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c12-16(13,14)9-10-5-8-11(15-10)6-3-1-2-4-7-11/h10H,1-9H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPFOHFZHHBDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCC(O2)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2502637.png)




![N-(4-chlorophenyl)-3-(mesitylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2502646.png)

![N~3~-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2502648.png)



![2-methoxy-4,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2502654.png)
